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Introduction

Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β-1,2

glycosidic bond, serves as a powerful and highly specific inducer of cellulolytic enzymes in

various microorganisms, most notably the filamentous fungus Trichoderma reesei. Its ability to

potently trigger the expression of cellulases, enzymes that break down cellulose, makes it an

invaluable tool for researchers studying carbohydrate metabolism, enzyme regulation, and the

development of biofuels. Furthermore, sophorose monohydrate is instrumental in

investigating the kinetics of cellulolytic enzymes and understanding the intricate signaling

pathways that govern their production. This document provides detailed application notes and

experimental protocols for the effective use of sophorose monohydrate in these research

areas.

Application Notes
Sophorose monohydrate's primary application in carbohydrate metabolism research lies in its

role as a gratuitous inducer of cellulase gene expression. Unlike cellulosic substrates,

sophorose is a soluble, well-defined molecule that allows for precise and reproducible induction

experiments.

Key Applications:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1406575?utm_src=pdf-interest
https://www.benchchem.com/product/b1406575?utm_src=pdf-body
https://www.benchchem.com/product/b1406575?utm_src=pdf-body
https://www.benchchem.com/product/b1406575?utm_src=pdf-body
https://www.benchchem.com/product/b1406575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Cellulase and Hemicellulase Synthesis: Sophorose is recognized as one of the

most potent natural inducers of cellulase and hemicellulase production in fungi like

Trichoderma reesei.[1][2][3] Its high inducing activity, reported to be up to 2500 times that of

cellobiose, allows for the production of high titers of these enzymes for biochemical and

industrial applications.[4]

Studying Gene Regulation and Signal Transduction: The well-defined chemical nature of

sophorose facilitates the study of the molecular mechanisms underlying cellulase gene

expression. Research has shown that sophorose-mediated induction involves a complex

signaling cascade, including the uptake of sophorose by a specific β-diglucoside permease

and the activation of a cyclic AMP (cAMP)-dependent signaling pathway.

Enzyme Kinetics and Characterization: By inducing high levels of cellulase expression,

sophorose monohydrate provides a means to produce sufficient quantities of active

enzymes for kinetic studies and characterization of their substrate specificity, optimal pH, and

temperature.

Comparative Studies of Cellulase Inducers: Sophorose serves as a benchmark for

evaluating the inducing capabilities of other compounds, such as lactose and cellobiose,

aiding in the development of more cost-effective strategies for industrial cellulase production.

[1][3]

Drug Development: Understanding the regulation of carbohydrate metabolism in fungi is

crucial for the development of antifungal agents. Sophorose can be used as a tool to screen

for compounds that interfere with fungal metabolic pathways.

Quantitative Data
The potency of sophorose monohydrate as a cellulase inducer is evident when compared to

other commonly used inducers. The following tables summarize quantitative data on cellulase

activity in Trichoderma reesei induced by sophorose and other substrates.

Table 1: Comparison of Cellulase Activity (Filter Paper Activity - FPA) with Different Inducers in

Trichoderma reesei Rut C30.
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Inducer (10 g/L) FPA (U/mL)
Fold Increase vs.
Lactose

Fold Increase vs.
Cellobiose

MGS (Glucose-

Sophorose Mixture)
~1.8 1.64 5.26

Lactose ~1.1 1.00 3.21

Cellobiose ~0.34 0.31 1.00

Glucose ~0.1 0.09 0.29

Data synthesized from Zhang et al. (2022).[1][3]

Table 2: Comparison of Endoglucanase (CMCase) Activity with Different Inducers in

Trichoderma reesei Rut C30.

Inducer (10 g/L)
CMCase Activity
(U/mL)

Fold Increase vs.
Lactose

Fold Increase vs.
Cellobiose

MGS (Glucose-

Sophorose Mixture)
~5.8 1.51 3.19

Lactose ~3.8 1.00 2.11

Cellobiose ~1.8 0.47 1.00

Data synthesized from Zhang et al. (2022).[1]

Table 3: Comparison of β-glucosidase Activity with Different Inducers in Trichoderma reesei Rut

C30.

Inducer (10 g/L) β-glucosidase Activity (U/mL)

MGS (Glucose-Sophorose Mixture) ~0.45

Lactose ~0.35

Cellobiose ~0.25
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Data synthesized from Zhang et al. (2022).[1]

Signaling Pathways and Experimental Workflows
Sophorose-Mediated Cellulase Induction Signaling Pathway

The induction of cellulase expression by sophorose in Trichoderma reesei is a tightly regulated

process. Sophorose is first transported into the fungal cell by a specific, sophorose-inducible β-

diglucoside permease. Once inside the cell, it triggers a signaling cascade that involves the

activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates and

activates transcription factors responsible for the expression of cellulase genes.
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Caption: Sophorose-induced cellulase expression pathway.

General Experimental Workflow for Studying Cellulase Induction

The following diagram outlines a typical workflow for investigating the induction of cellulase

production in Trichoderma reesei using sophorose monohydrate.
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Caption: Workflow for cellulase induction and analysis.
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Experimental Protocols
Protocol 1: Cellulase Production in Trichoderma reesei Induced by Sophorose Monohydrate

This protocol describes the induction of cellulase production in T. reesei using sophorose
monohydrate as the inducer.

Materials:

Trichoderma reesei strain (e.g., RUT C30)

Potato Dextrose Agar (PDA) plates

Sterile distilled water

Mandels' Andreotti Medium (see composition below)

Sophorose monohydrate (sterile solution)

Glucose (sterile solution)

Shaking incubator

Centrifuge and sterile centrifuge tubes

Sterile filtration unit (0.45 µm)

Mandels' Andreotti Medium Composition (per liter):
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Component Concentration

KH₂PO₄ 2.0 g

(NH₄)₂SO₄ 1.4 g

Urea 0.3 g

MgSO₄·7H₂O 0.3 g

CaCl₂·2H₂O 0.3 g

Peptone 1.0 g

Tween® 80 2.0 mL

Trace element solution 1.0 mL

Trace Element Solution (per 100 mL):

Component Concentration

FeSO₄·7H₂O 500 mg

MnSO₄·H₂O 160 mg

ZnSO₄·7H₂O 140 mg

CoCl₂·6H₂O 200 mg

Procedure:

Spore Suspension Preparation:

Grow the T. reesei strain on PDA plates at 28°C for 7-10 days until sporulation is

abundant.

Harvest the spores by adding 10 mL of sterile distilled water to the plate and gently

scraping the surface with a sterile loop.
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Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷

spores/mL with sterile distilled water.

Pre-culture for Biomass Production:

Inoculate 100 mL of Mandels' Andreotti medium containing 2% (w/v) glucose as the

carbon source with 1 mL of the spore suspension in a 250 mL Erlenmeyer flask.

Incubate at 28°C in a shaking incubator at 200 rpm for 48 hours.

Induction of Cellulase Production:

Harvest the mycelia from the pre-culture by centrifugation at 5,000 x g for 10 minutes at

4°C.

Wash the mycelia twice with sterile distilled water to remove any residual glucose.

Resuspend the mycelia in 100 mL of Mandels' Andreotti medium lacking a carbon source.

Add sterile sophorose monohydrate solution to a final concentration of 1 mM.

Incubate at 28°C in a shaking incubator at 200 rpm.

Sample Collection and Enzyme Harvesting:

Collect 1 mL aliquots of the culture supernatant at various time points (e.g., 0, 12, 24, 48,

72, 96, and 120 hours) for time-course analysis.

After the desired induction period (e.g., 120 hours), harvest the entire culture supernatant

by centrifugation at 10,000 x g for 15 minutes at 4°C.

Sterile-filter the supernatant through a 0.45 µm filter to obtain the crude enzyme solution.

Store the crude enzyme solution at 4°C for immediate use or at -20°C for long-term

storage.

Protocol 2: Determination of Cellulase Activity

A. Filter Paper Activity (FPA) Assay (Total Cellulase Activity)
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This assay measures the overall cellulase activity, representing the synergistic action of

endoglucanases and exoglucanases.

Materials:

Whatman No. 1 filter paper strips (1 x 6 cm)

50 mM Sodium citrate buffer (pH 4.8)

Crude enzyme solution (appropriately diluted)

Dinitrosalicylic acid (DNS) reagent

Glucose standard solutions (0-10 mg/mL)

Spectrophotometer

Procedure:

Place a filter paper strip into a test tube.

Add 1.0 mL of 50 mM sodium citrate buffer (pH 4.8).

Add 0.5 mL of the diluted crude enzyme solution.

Incubate the reaction mixture at 50°C for 60 minutes.

Stop the reaction by adding 3.0 mL of DNS reagent.

Boil the tubes for 5 minutes, then cool to room temperature.

Add 20 mL of distilled water and measure the absorbance at 540 nm.

Prepare a standard curve using glucose solutions.

One unit of FPA is defined as the amount of enzyme that releases 1 µmol of glucose

equivalent per minute under the assay conditions.

B. Carboxymethyl Cellulase (CMCase) Assay (Endoglucanase Activity)
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This assay specifically measures the activity of endoglucanases.

Materials:

1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium citrate buffer (pH 4.8)

Crude enzyme solution (appropriately diluted)

DNS reagent

Glucose standard solutions

Spectrophotometer

Procedure:

Mix 0.5 mL of the diluted enzyme solution with 0.5 mL of 1% CMC solution.

Incubate at 50°C for 30 minutes.

Stop the reaction by adding 3.0 mL of DNS reagent.

Boil, cool, and measure the absorbance at 540 nm as described for the FPA assay.

Calculate the enzyme activity based on the glucose standard curve.

One unit of CMCase activity is defined as the amount of enzyme that releases 1 µmol of

glucose equivalent per minute.

C. β-glucosidase Activity Assay

This assay measures the activity of β-glucosidases, which hydrolyze cellobiose to glucose.

Materials:

1 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) in 50 mM sodium citrate buffer (pH 4.8)

Crude enzyme solution (appropriately diluted)
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1 M Sodium carbonate (Na₂CO₃) solution

p-nitrophenol (pNP) standard solutions

Spectrophotometer

Procedure:

Mix 0.25 mL of the diluted enzyme solution with 0.25 mL of 1 mM pNPG solution.

Incubate at 50°C for 30 minutes.

Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ solution.

Measure the absorbance at 405 nm.

Prepare a standard curve using pNP solutions.

One unit of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmol

of p-nitrophenol per minute.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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